ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a tetrahydropyran moiety, and an ethyl ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Introduction of the Tetrahydropyran Moiety: This step involves the protection of the hydroxyl group followed by the formation of the tetrahydropyran ring through an intramolecular cyclization reaction.
Coupling of the Amino Group: The tetrahydropyran moiety is then coupled with an appropriate amine, such as tetrahydro-2H-pyran-4-ylmethylamine, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the ester group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE: shares structural similarities with other isoxazole derivatives and tetrahydropyran-containing compounds.
Uniqueness
- The unique combination of the isoxazole ring and the tetrahydropyran moiety in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20N2O4 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 5-[(oxan-4-ylmethylamino)methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-2-18-13(16)12-7-11(19-15-12)9-14-8-10-3-5-17-6-4-10/h7,10,14H,2-6,8-9H2,1H3 |
InChI Key |
UHKSITGUWRJJGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CNCC2CCOCC2 |
Origin of Product |
United States |
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